![molecular formula C18H28Ge2 B14313401 [Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane) CAS No. 113699-25-5](/img/structure/B14313401.png)
[Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane) is an organogermanium compound that features a naphthalene core with two methylene bridges, each connected to a trimethylgermane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane) typically involves the reaction of naphthalene-1,8-diylbis(methylene) with trimethylgermane under specific conditions. One common method includes the use of a strong base to deprotonate the methylene groups, followed by the addition of trimethylgermane. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for [Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
[Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the germanium centers to lower oxidation states.
Substitution: The trimethylgermane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
科学的研究の応用
[Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane) has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organogermanium compounds and as a reagent in organic synthesis.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications, although detailed studies are limited.
Industry: It may be used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism by which [Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane) exerts its effects depends on the specific application. In chemical reactions, the germanium centers can act as electron donors or acceptors, facilitating various transformations. The naphthalene core provides structural stability and can participate in π-π interactions, influencing the compound’s reactivity and properties.
類似化合物との比較
Similar Compounds
[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane): Similar in structure but with silicon instead of germanium.
1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and unique electronic properties.
[Naphthalene-2,6-diylbis(methylene)]bis(trimethylgermane): A positional isomer with different reactivity and properties.
Uniqueness
[Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane) is unique due to the presence of germanium, which imparts distinct electronic and steric properties compared to its silicon analogs. This uniqueness makes it valuable in specific applications where germanium’s properties are advantageous.
特性
CAS番号 |
113699-25-5 |
|---|---|
分子式 |
C18H28Ge2 |
分子量 |
389.7 g/mol |
IUPAC名 |
trimethyl-[[8-(trimethylgermylmethyl)naphthalen-1-yl]methyl]germane |
InChI |
InChI=1S/C18H28Ge2/c1-19(2,3)13-16-11-7-9-15-10-8-12-17(18(15)16)14-20(4,5)6/h7-12H,13-14H2,1-6H3 |
InChIキー |
QMBVDGXHYBRWGZ-UHFFFAOYSA-N |
正規SMILES |
C[Ge](C)(C)CC1=CC=CC2=C1C(=CC=C2)C[Ge](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(methylthio)phenylmethylene]-](/img/structure/B14313318.png)
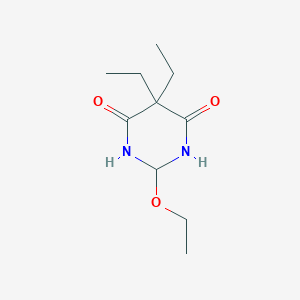
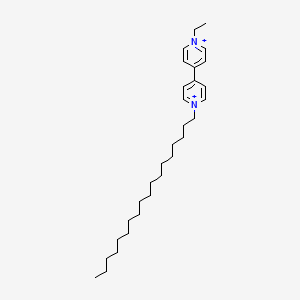
![7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14313327.png)

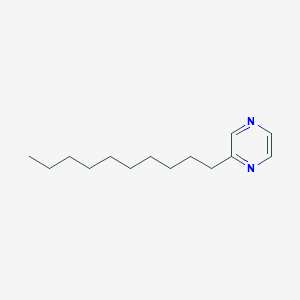



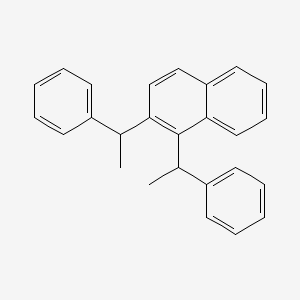

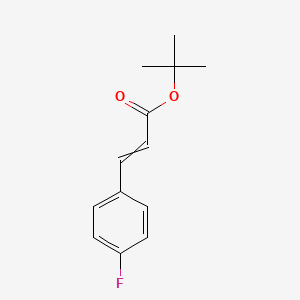
![(1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol](/img/structure/B14313368.png)

